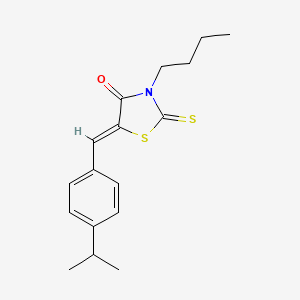![molecular formula C16H18N2O4S B4704933 2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide
Descripción general
Descripción
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors, which are activated by extracellular nucleotides such as ATP and ADP. The P2Y6 receptor is expressed in various tissues, including immune cells, and has been implicated in several physiological and pathological processes.
Mecanismo De Acción
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 is a selective antagonist of the P2Y6 receptor, which means that it binds to and blocks the activity of this receptor. The P2Y6 receptor is activated by extracellular nucleotides such as UDP and UTP, which are released by cells in response to various stimuli. Activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. By blocking the activity of the P2Y6 receptor, this compound 2578 inhibits these signaling pathways and prevents the downstream effects of P2Y6 receptor activation.
Biochemical and physiological effects:
This compound 2578 has been shown to have several biochemical and physiological effects. For example, this compound 2578 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in immune cells. In addition, this compound 2578 has been shown to inhibit the migration and invasion of cancer cells. These effects are likely due to the inhibition of P2Y6 receptor signaling by this compound 2578.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which means that it can be used to specifically target this receptor without affecting other receptors. In addition, this compound 2578 is relatively stable and can be easily synthesized using a multi-step process. However, there are also some limitations to using this compound 2578 in lab experiments. For example, this compound 2578 has a relatively low potency and may require high concentrations to achieve a significant effect. In addition, this compound 2578 may have off-target effects on other receptors at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other physiological and pathological processes, such as cardiovascular disease and neuroinflammation. Another direction is to develop more potent and selective antagonists of the P2Y6 receptor for use in therapeutic applications. Finally, it may be possible to develop P2Y6 receptor agonists for use in conditions where P2Y6 receptor activation is beneficial, such as wound healing.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide 2578 has been used in several scientific research studies to investigate the role of the P2Y6 receptor in various physiological and pathological processes. For example, this compound 2578 has been used to study the involvement of the P2Y6 receptor in inflammation, immune response, and cancer. In addition, this compound 2578 has been used to investigate the potential therapeutic benefits of targeting the P2Y6 receptor in various diseases.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-[(3-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-5-4-6-12(9-11)18-23(20,21)13-7-8-15(22-3)14(10-13)16(19)17-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNKRQNBKDQTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
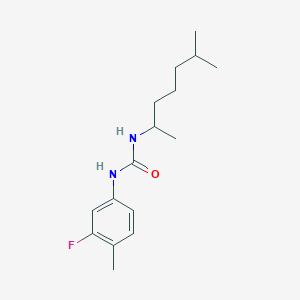
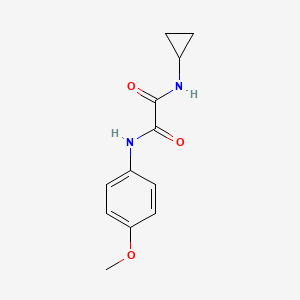
![4-(4-chlorobenzoyl)-2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4704900.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)
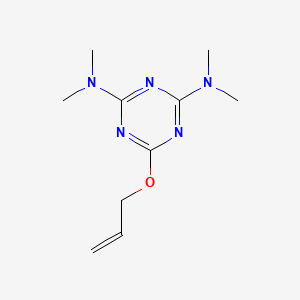
![3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)
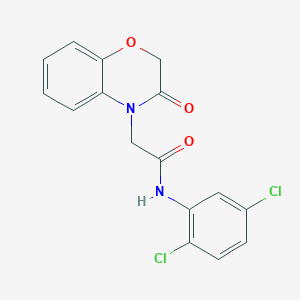
![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)
